molecular formula C28H47IN5O9P B057464 1-O-(4-Azido-2-hydroxy-3-iodobenzamido)undecyl-2-O-acetyl-sn-glycero-3-phosphocholine CAS No. 122242-50-6

1-O-(4-Azido-2-hydroxy-3-iodobenzamido)undecyl-2-O-acetyl-sn-glycero-3-phosphocholine

Cat. No. B057464
M. Wt: 753.6 g/mol
InChI Key: NNEJANBGIUCOLC-TVTJIZBKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-(4-Azido-2-hydroxy-3-iodobenzamido)undecyl-2-O-acetyl-sn-glycero-3-phosphocholine is a chemical compound that has been synthesized for use in scientific research. This compound is also known as AHIP, and it has been used in a variety of studies to investigate its mechanism of action and its potential applications.

Mechanism Of Action

The mechanism of action of AHIP is not fully understood, but it is believed to involve its interaction with cell membranes and lipid signaling pathways. AHIP has been shown to bind to specific proteins in cell membranes, which may alter their function and lead to changes in cellular signaling pathways.

Biochemical And Physiological Effects

AHIP has been shown to have a variety of biochemical and physiological effects, including alterations in lipid metabolism and changes in cellular signaling pathways. It has also been shown to affect the function of specific proteins in cell membranes, which may have downstream effects on cellular processes.

Advantages And Limitations For Lab Experiments

One of the advantages of using AHIP in lab experiments is its specificity for certain proteins and lipid signaling pathways. This allows researchers to investigate specific cellular processes and pathways with greater precision. However, one limitation of using AHIP is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are many potential future directions for research involving AHIP. One area of interest is the development of new drugs and therapies that target specific lipid signaling pathways. Additionally, further investigation into the mechanisms of action of AHIP may lead to a better understanding of cellular processes and the development of new treatments for a variety of diseases. Finally, the development of new techniques for synthesizing and purifying AHIP may lead to more efficient and cost-effective methods for producing this compound for use in scientific research.

Synthesis Methods

The synthesis of AHIP involves several steps, including the reaction of 4-azido-2-hydroxy-3-iodobenzoic acid with undecanol and the subsequent reaction of the resulting product with 2-acetyl-sn-glycero-3-phosphocholine. The final product is purified using various techniques, including chromatography.

Scientific Research Applications

AHIP has been used in a variety of scientific studies, including investigations into the structure and function of cell membranes. It has also been used in studies of lipid metabolism and the regulation of lipid signaling pathways. Additionally, AHIP has been used in studies of the interactions between proteins and lipids, as well as in studies of the effects of lipids on protein function.

properties

CAS RN

122242-50-6

Product Name

1-O-(4-Azido-2-hydroxy-3-iodobenzamido)undecyl-2-O-acetyl-sn-glycero-3-phosphocholine

Molecular Formula

C28H47IN5O9P

Molecular Weight

753.6 g/mol

IUPAC Name

[(2R)-2-acetyloxy-3-[11-[(4-azido-2-hydroxy-3-(125I)iodanylbenzoyl)amino]undecoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C28H47IN5O9P/c1-22(35)43-23(21-42-44(38,39)41-19-17-34(2,3)4)20-40-18-13-11-9-7-5-6-8-10-12-16-31-28(37)24-14-15-25(32-33-30)26(29)27(24)36/h14-15,23H,5-13,16-21H2,1-4H3,(H2-,31,36,37,38,39)/t23-/m1/s1/i29-2

InChI Key

NNEJANBGIUCOLC-TVTJIZBKSA-N

Isomeric SMILES

CC(=O)O[C@H](COCCCCCCCCCCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])[125I])O)COP(=O)([O-])OCC[N+](C)(C)C

SMILES

CC(=O)OC(COCCCCCCCCCCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CC(=O)OC(COCCCCCCCCCCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)COP(=O)([O-])OCC[N+](C)(C)C

Other CAS RN

122242-50-6

synonyms

1-O-(4-azido-2-hydroxy-3-iodobenzamido)undecyl-2-O-acetyl-sn-glycero-3-phosphocholine
AIU-PAF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.